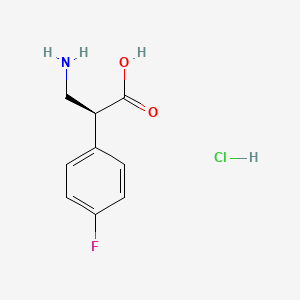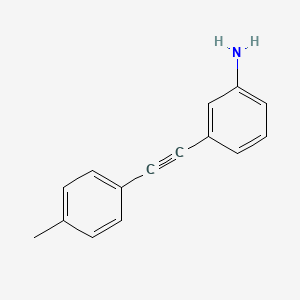
3-p-Tolylethynyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Tolylethynyl-phenylamine: is an organic compound with the molecular formula C15H13N. It is a derivative of phenylamine, where the phenyl group is substituted with a p-tolylethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-p-Tolylethynyl-phenylamine typically involves the Sonogashira coupling reaction. This reaction is carried out between p-tolylacetylene and iodobenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. The reaction parameters such as temperature, pressure, and catalyst loading are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 3-p-Tolylethynyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated products such as alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds
Scientific Research Applications
Chemistry: 3-p-Tolylethynyl-phenylamine is used as a building block in organic synthesis It serves as a precursor for the synthesis of more complex molecules and materials
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors. Its structural features allow for the development of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as conducting polymers and fluorescent dyes. Its ability to undergo various chemical modifications makes it suitable for the development of materials with tailored properties .
Mechanism of Action
The mechanism of action of 3-p-Tolylethynyl-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The molecular targets and pathways involved depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Phenylamine (Aniline): A primary amine with a phenyl group.
p-Toluidine: A derivative of aniline with a methyl group at the para position.
Phenylacetylene: An alkyne with a phenyl group.
Comparison: 3-p-Tolylethynyl-phenylamine is unique due to the presence of both an ethynyl group and a p-tolyl group on the phenylamine scaffold. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. The ethynyl group introduces rigidity and conjugation, while the p-tolyl group provides additional steric bulk and electronic effects.
Properties
IUPAC Name |
3-[2-(4-methylphenyl)ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-5-7-13(8-6-12)9-10-14-3-2-4-15(16)11-14/h2-8,11H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVWGZXFRJJGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
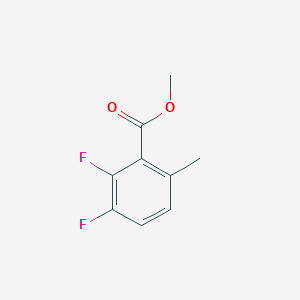
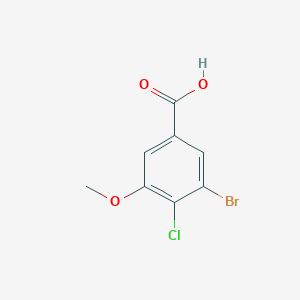
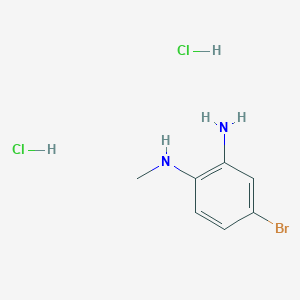
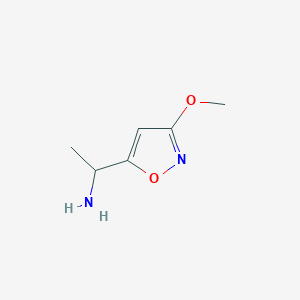
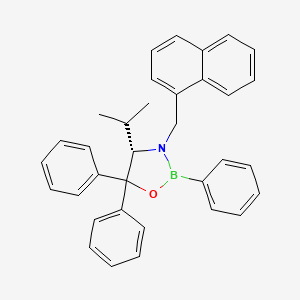
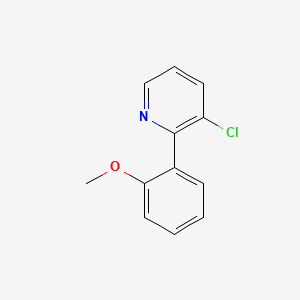
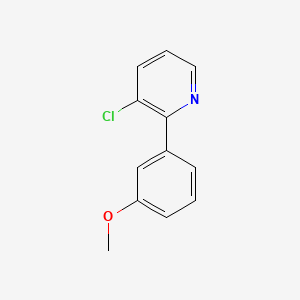
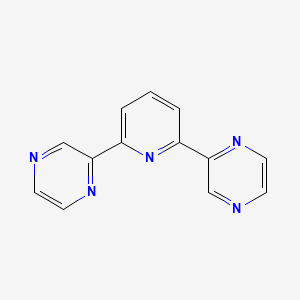
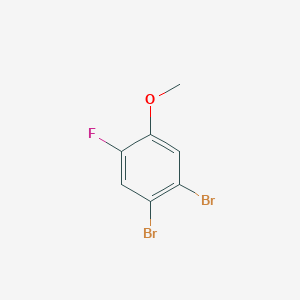
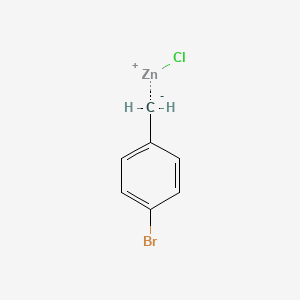
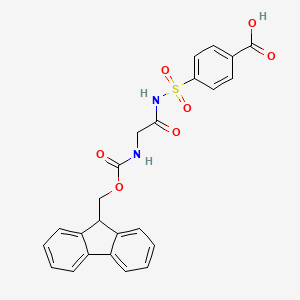
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
